

# Comparative Profile of PDE4 Inhibitors

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## Compound Focus: Tofimilast

CAS No.: 185954-27-2

Cat. No.: S545531

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The table below summarizes available data for **Tofimilast** and other PDE4 inhibitors, highlighting the lack of specific isoform selectivity information for **Tofimilast**.

Compound Name	PDE4 Inhibitor Type / Selectivity	Reported PDE4 IC <sub>50</sub>	Key Characteristics & Status
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| **Tofimilast** (PF-500001) | Non-selective (pan-PDE4) [1] [2] | 140 nM [1] [2] | • Least potent compound listed. • Development discontinued due to lack of efficacy in clinical trials for asthma and COPD [1] [2]. || **Roflumilast** | Non-selective (pan-PDE4) [3] [4] | Not specified in results | • Approved for severe COPD. • Potency lies between older and newer inhibitors [5]. || **Apremilast** | Non-selective (pan-PDE4) [3] [4] | 0.14 μM (140 nM) [5] | • Approved for psoriasis and psoriatic arthritis. • Weaker binding than roflumilast [5]. || **GSK256066** | Non-selective (pan-PDE4) [1] [2] | 0.003 nM (3.2 pM) [1] [6] | • Exceptionally high potency. • Development reportedly halted [1] [2]. || **A-33** | Selective PDE4B inhibitor (>100-fold vs. PDE4D) [7] | Not specified in results | • Preclinical tool compound. • Demonstrated antidepressant-like effects in mice [7]. || **D159687** | Selective PDE4D inhibitor (allosteric) [7] | Not specified in results | • Preclinical tool compound. • Showed pro-cognitive effects in mice [7]. || **Orismilast** | Selective PDE4B/D inhibitor [3] [4] | Not specified in results | • Next-generation inhibitor in late-stage clinical trials for inflammatory skin diseases [3] [4]. |

## Experimental Data and Methodology

The quantitative and methodological data for **Tofimilast** primarily comes from early-phase clinical and pre-clinical studies.

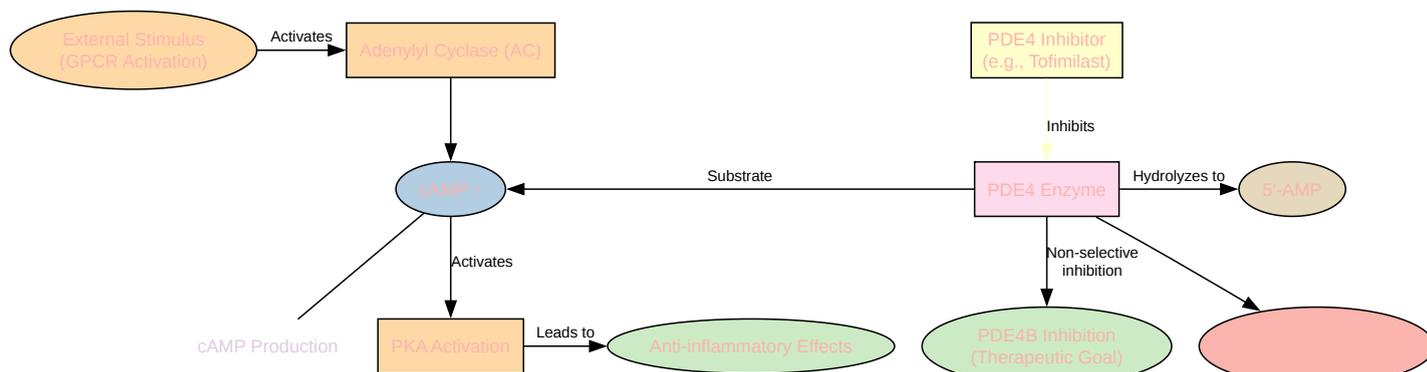
- **In Vitro Potency (IC<sub>50</sub>) Measurement:** The provided IC<sub>50</sub> value of **140 nM** for **Tofimilast** was determined through **cell-free enzyme-based assays** [1] [2]. This type of experiment measures a compound's ability to inhibit the purified PDE4 enzyme in a test tube. It's important to note that the search results caution that direct comparison between molecules can be complicated because data was "generated in different labs, using different PDE4 enzymes and experimental protocols" [1] [2].
- **Clinical Trial Outcomes:** **Tofimilast** was advanced into clinical trials for asthma and COPD. However, the development was discontinued after trials in mild asthma, persistent asthma, and COPD patients **failed to demonstrate efficacy at any dose** [1] [2].

## The Scientific Context of PDE4 Inhibition

To understand **Tofimilast**'s profile, it helps to know the current scientific perspective on PDE4 inhibition. The PDE4 enzyme family has four subtypes (PDE4A, B, C, D), and research suggests that inhibiting different subtypes leads to different biological effects [7].

- **The Selectivity Hypothesis:** Inhibition of the **PDE4B** subtype is often linked to **anti-inflammatory effects**, while inhibition of **PDE4D** is more associated with side effects like **emesis (vomiting)** [1] [7]. This has driven the development of a new generation of selective PDE4B/D inhibitors (e.g., orismilast) aimed at improving efficacy and tolerability [3] [4].
- **Tofimilast's Place in Development:** **Tofimilast** was an early, non-selective inhibitor. Its lack of efficacy and the subsequent industry focus on subtype selectivity suggest that its pan-PDE4 inhibition may not have provided an adequate therapeutic window for clinical success.

The following diagram illustrates the cellular mechanism of PDE4 inhibitors and the strategic rationale behind developing subtype-selective compounds.



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